molecular formula C9H10BNO2 B1463602 (4-(2-Cyanoethyl)phenyl)boronic acid CAS No. 905971-98-4

(4-(2-Cyanoethyl)phenyl)boronic acid

Cat. No. B1463602
M. Wt: 174.99 g/mol
InChI Key: HHRXZPURHTWUJL-UHFFFAOYSA-N
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Description

“(4-(2-Cyanoethyl)phenyl)boronic acid” is a boronic acid derivative with a phenyl group and a cyanoethyl group attached to the boron atom . It is commonly used in organic synthesis .


Synthesis Analysis

The synthesis of “(4-(2-Cyanoethyl)phenyl)boronic acid” often involves the reaction of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .


Molecular Structure Analysis

The molecular formula of “(4-(2-Cyanoethyl)phenyl)boronic acid” is C9H10BNO2 . The boron atom in this compound is sp2-hybridized and contains an empty p-orbital .


Chemical Reactions Analysis

Boronic acids, including “(4-(2-Cyanoethyl)phenyl)boronic acid”, are mild Lewis acids and are generally stable and easy to handle, making them important to organic synthesis . They are often involved in reactions such as Rhodium-catalyzed intramolecular amination, Pd-catalyzed direct arylation, and Suzuki-Miyaura coupling reactions .


Physical And Chemical Properties Analysis

“(4-(2-Cyanoethyl)phenyl)boronic acid” has a molecular weight of 174.99 . It is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .

Scientific Research Applications

Boronic Acids in Sensing Applications

  • Results or Outcomes: The use of boronic acids in these applications has been covered extensively in research papers published in 2013 .

Borinic Acids in Cross-Coupling Reactions and Catalysis

  • Results or Outcomes: Borinic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc. For instance, borinic acids catalyze regioselective functionalization of diols, carbohydrates, or epoxide ring opening reactions .

Boronic Acid-Based Dynamic Click Chemistry

  • Results or Outcomes: We highlight the mechanism of reversible kinetics and its applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry .

Boronic Acids for Sensing and Other Applications

  • Results or Outcomes: Furthermore, the key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation and the development of therapeutics .

Boronic Acid in Material Chemistry

  • Results or Outcomes: The fundamental reactivity of these conjugate chemistries with assorted nucleophiles at variable pHs is of utmost importance to any stimuli-responsive biological and material chemistry explorations .

Boronic Acid in Biomedical Devices

  • Results or Outcomes: We highlight the mechanism of reversible kinetics and its applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry .

properties

IUPAC Name

[4-(2-cyanoethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BNO2/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6,12-13H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRXZPURHTWUJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CCC#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681582
Record name [4-(2-Cyanoethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-Cyanoethyl)phenyl)boronic acid

CAS RN

905971-98-4
Record name [4-(2-Cyanoethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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